3-chloro-2-(4-méthoxyphényl)pyridine

Vue d'ensemble

Description

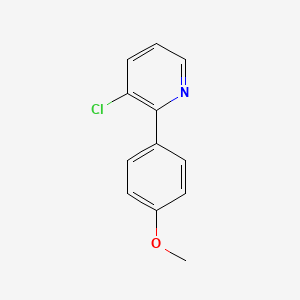

Pyridine, 3-chloro-2-(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine, 3-chloro-2-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-chloro-2-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Pyridine derivatives, including 3-chloro-2-(4-methoxyphenyl)-, have been investigated for their potential therapeutic applications:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that similar compounds can inhibit bacterial growth by disrupting essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, related pyridine derivatives have demonstrated cytotoxicity with IC50 values ranging from 1.48 to 6.38 μM against various tumor types.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting key signaling pathways involved in inflammatory responses. It may inhibit the phosphorylation of p38 MAPK, a critical mediator in inflammation.

Biochemistry and Cell Biology

In biochemistry, pyridine derivatives are utilized as enzyme inhibitors:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit specific enzymes critical for various biochemical pathways. This characteristic is crucial for its potential therapeutic effects.

- Cellular Imaging : Compounds with similar structures have been developed as fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes and dynamics.

Materials Science

Pyridine derivatives are also explored for their applications in materials science:

- Optoelectronic Devices : The luminescent properties of pyridine-based compounds make them suitable for use in sensors and imaging systems.

Anticancer Activity Study

A study evaluated the anticancer effects of pyridine derivatives on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 1.48 to 6.38 μM against different tumor types. The mechanism involved downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes.

Inflammation Model

In vivo studies indicated that related compounds could significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation. These findings suggest potential applications in treating neurodegenerative diseases characterized by inflammation.

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and other organic groups in its mechanism of action.

Mode of Action

In the context of the Suzuki–Miyaura coupling, the compound could participate in electronically divergent processes with a metal catalyst . Oxidative addition might occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation, the transfer of organic groups from boron to palladium, might also occur .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .

Analyse Biochimique

Dosage Effects in Animal Models

The effects of Pyridine, 3-chloro-2-(4-methoxyphenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold levels to avoid any potential toxicity .

Transport and Distribution

Within cells and tissues, Pyridine, 3-chloro-2-(4-methoxyphenyl)- is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function and activity .

Subcellular Localization

The subcellular localization of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its biochemical roles .

Activité Biologique

Pyridine, 3-chloro-2-(4-methoxyphenyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential applications in pharmaceuticals, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

Pyridine, 3-chloro-2-(4-methoxyphenyl)- features a pyridine ring substituted with a chlorine atom and a methoxyphenyl group. This specific substitution pattern enhances its reactivity and biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups contributes to its unique chemical properties, which are vital for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Pyridine, 3-chloro-2-(4-methoxyphenyl)-. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxicity against cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell growth. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the stabilization of active sites in enzymes related to cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Pyridine derivatives are known for their ability to combat bacterial and viral infections. Notably:

- Antiviral and Antibacterial Properties : Research has shown that compounds containing the pyridine nucleus exhibit significant antiviral and antibacterial activities. For instance, studies have reported that Pyridine, 3-chloro-2-(4-methoxyphenyl)- demonstrates effectiveness against various pathogens, making it a candidate for further development as an antimicrobial agent .

The biological activity of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is largely attributed to its ability to interact with biological macromolecules.

- Molecular Docking Studies : Computational studies indicate that this compound can bind effectively within the active sites of target enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding affinity is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of Pyridine, 3-chloro-2-(4-methoxyphenyl)-, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Sulfanilamide | Contains a sulfonamide group | Primarily used as an antibiotic |

| Sulfamethoxazole | A widely used antibiotic | Effective in bacterial infections |

| 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide | Contains both sulfonamide and pyridine moieties | Unique due to dual functional groups |

The structural differences among these compounds highlight how the specific substitution pattern in Pyridine, 3-chloro-2-(4-methoxyphenyl)- enhances its reactivity and biological activity compared to simpler analogs .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of Pyridine, 3-chloro-2-(4-methoxyphenyl)-:

- Anticancer Studies : In one study, the compound was evaluated against multiple cancer cell lines using MTT assays, demonstrating promising results with IC50 values lower than those of established chemotherapeutics like staurosporine .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of various pyridine derivatives, revealing that Pyridine, 3-chloro-2-(4-methoxyphenyl)- exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Propriétés

IUPAC Name |

3-chloro-2-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWCLIWTMINMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472188 | |

| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483324-02-3 | |

| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.